Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)16-5-3-9-26(15-16)19-8-7-17(22-23-19)18-6-4-14-30-18/h4,6-8,14,16H,2-3,5,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPFPZNNAYJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Linking the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing high-throughput screening for catalyst optimization, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines, depending on the reducing agent and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies. Its structure suggests it could interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate could be explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The furan and pyridazine rings may facilitate binding to specific sites, while the piperidine and piperazine rings could influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
- Key Differences: Replaces the pyridazine-furan moiety with a 2-methoxyphenyl group on the piperazine.
- Synthesis : Prepared via reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine using NaBH3CN .
Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate ()
- Key Differences :
- Substitutes the pyridazine-furan system with a 4-chloro-3-fluorobenzyl group.
- The halogenated aromatic ring may enhance electrophilic interactions in target binding.
Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate ()
- Key Differences: Replaces pyridazine with a pyrazolo[3,4-d]pyrimidine core.
- Molecular Weight : 400.9 g/mol vs. ~483 g/mol for the target compound, indicating differences in steric bulk .
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate ()
- Key Differences :
- Features a sulfanylacetyl linker and 3,4-dimethoxyphenyl substituent.
- The sulfur atom may confer metabolic stability or alter redox properties compared to the furan’s oxygen.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | ~483 | Furan-2-yl, pyridazine | ~2.1 |
| Ethyl 4-[4-(2-methoxyphenyl)piperazine] | 375.4 | 2-Methoxyphenyl | ~2.8 |
| Ethyl 4-(pyrazolo[3,4-d]pyrimidine) | 400.9 | Pyrazolo-pyrimidine | ~3.0 |
| Ethyl 4-(sulfanylacetyl)piperazine | 483.63 | Sulfanylacetyl, dimethoxyphenyl | ~2.5 |
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that combines multiple pharmacophores, potentially endowing it with significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure
The compound features a unique arrangement of furan, pyridazine, and piperidine rings, which are known to influence its biological interactions. The structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific pathways related to inflammation and cancer cell proliferation. The binding affinity and selectivity towards these targets are critical for its therapeutic potential.
Antimicrobial Activity
Recent investigations have highlighted the compound's potential as an antimicrobial agent. In vitro studies demonstrate its efficacy against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, it demonstrated significant cytotoxicity in ovarian cancer cells, with IC50 values indicating effective inhibition of cell viability. These findings suggest a potential role in cancer therapy.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it modulates inflammatory cytokine production, thus providing a basis for its use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study assessing the anticancer properties, the compound was tested against several cancer cell lines, including ovarian and breast cancer cells. The results indicated a dose-dependent response, with significant reductions in cell viability at concentrations as low as 31.5 µM for ovarian cancer cells. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Q & A
Q. Example Protocol :
- React 6-(furan-2-yl)pyridazin-3-amine with piperidine-3-carbonyl chloride.
- Couple the resulting intermediate with ethyl piperazine-1-carboxylate using EDC/HOAt in dichloromethane.
- Purify via column chromatography (hexanes/EtOAC with 0.25% Et3N) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
Key safety measures include:
Q. Hazard Table :
Advanced: How can structural integrity be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H and 13C NMR to verify piperazine ring conformation and furan/pyridazine substituents (e.g., δ 3.47–3.39 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ = 328.1597 for a related piperazine derivative) .
- HPLC-PDA : Purity assessment with reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in carbonyl or aromatic regions .
Advanced: How to resolve contradictions in solubility and bioavailability data?
Methodological Answer:
- Solubility Profiling : Conduct parallel experiments in solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy .
- Bioavailability Assays : Compare in vitro permeability (Caco-2 cell monolayers) with logP values (e.g., ESOL logS = -3.5 for similar compounds) .
- Computational Modeling : Use QSPR models to predict solubility based on molecular descriptors like TPSA (Topological Polar Surface Area) .
Case Study : For a piperazine derivative with conflicting logP values, validate via shake-flask method and correlate with HPLC retention times .
Basic: Which spectroscopic methods confirm molecular structure?
Methodological Answer:
- 1H/13C NMR : Identify piperazine (δ 3.4–3.9 ppm), furan (δ 6.3–7.4 ppm), and pyridazine (δ 8.1–8.5 ppm) protons .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for solid-state validation (if crystalline) .
Advanced: How to optimize synthetic yield in multi-step reactions?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
- Temperature Control : Maintain 40–70°C for coupling reactions to balance kinetics and side reactions .
- Purification : Employ Si-Trisamine columns or recrystallization (hexanes/EtOAc) to isolate high-purity products (yields up to 45–60%) .
Example Optimization : Increasing sonication time during thiourea formation improved homogeneity and yield from 35% to 44% .
Advanced: What in vitro assays evaluate biological activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement for GPCR targets (e.g., CCR5 antagonism, IC50 < 100 nM) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or dehydrogenases (e.g., phosphoglycerate dehydrogenase inhibition) .
- Cytotoxicity Screening : MTT assays in PBMCs or HEK293 cells to assess therapeutic index .
Case Study : Sch-350634 (a piperazine-based CCR5 antagonist) showed 90% HIV-1 inhibition in PBMCs at 10 nM .
Advanced: How do structural modifications affect physicochemical properties?
Methodological Answer:
- Piperazine Substitutions : Introducing pyridinyl groups (e.g., 4-pyridinyl) increases water solubility but reduces logP .
- Furan vs. Thiophene : Replacing furan with thiophene enhances lipophilicity (ΔlogP = +0.5) but may reduce metabolic stability .
Design Strategy : Use Hammett plots to correlate electron-withdrawing groups (e.g., -NO2) with reaction rates in aromatic substitutions .
Basic: Key purification steps post-synthesis?
Methodological Answer:
Crude Extraction : Partition between dichloromethane and water to remove polar impurities .
Column Chromatography : Use silica gel with gradients of hexanes/EtOAc (+0.25% Et3N to prevent amine adsorption) .
Final Recrystallization : Ethanol/water mixtures to obtain crystalline product .
Advanced: Addressing ecological data gaps for disposal?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation .
- Soil Mobility : Column leaching tests with HPLC-UV detection to measure Koc (organic carbon partition coefficient) .
- Waste Treatment : Incineration at >1000°C with scrubbers for NOx/SOx abatement .
Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (40 CFR Part 262) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
